1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a chemical compound with the following properties:
- Linear Formula : C₁₃H₁₀Br₂N₈O₃
- Molecular Weight : 486.084 g/mol
- CAS Number : 892158-52-0
Molecular Structure Analysis
The molecular structure of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide consists of a triazole ring, an oxadiazole ring, and a phenyl group. The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity.
Chemical Reactions Analysis
Understanding the chemical reactivity of this compound is crucial. Researchers should explore potential reactions, such as nucleophilic substitutions, condensations, or cyclizations. Investigating its behavior under various conditions will provide insights into its versatility.
Physical And Chemical Properties Analysis
- Solubility : Assessing its solubility in different solvents is essential for practical applications.
- Melting Point : Determining the melting point aids in characterizing its solid-state behavior.
- Stability : Investigate its stability under varying conditions (e.g., temperature, pH).
- Spectroscopic Data : Collect NMR, IR, and UV-Vis spectra to identify functional groups and confirm its structure.
Safety And Hazards
As with any chemical compound, safety precautions are crucial:
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling : Follow proper lab protocols when handling this compound.
- Environmental Impact : Consider its impact on the environment during disposal.
Future Directions
- Biological Activity : Explore its potential as a drug candidate or bioactive molecule.
- Derivatives : Synthesize derivatives to modify its properties.
- Computational Studies : Conduct computational simulations to predict its behavior.
properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N8O2/c12-9-10(17-21-16-9)19-8(6-4-2-1-3-5-6)7(15-18-19)11(20)14-13/h1-5H,13H2,(H2,12,16)(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZMIGOFMHLCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.